

# physicochemical properties of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

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## Compound of Interest

Compound Name: 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1388183

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An In-Depth Technical Guide to **2-Isopropoxy-4-(trifluoromethyl)phenylboronic Acid**

## Introduction

**2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. For researchers in medicinal chemistry and materials science, this reagent is particularly valuable for introducing a uniquely substituted phenyl moiety into complex molecular architectures. The presence of both an electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group and an ortho-alkoxy substituent provides a powerful tool for modulating the electronic, steric, and metabolic properties of target molecules. This guide offers a comprehensive overview of its physicochemical properties, spectroscopic signature, reactivity, and handling protocols, designed for scientists and drug development professionals who utilize advanced cross-coupling chemistry.

## Chemical Identity and Core Properties

Accurate identification is the foundation of reproducible science. The key identifiers and fundamental physicochemical properties of this reagent are summarized below.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	<b>2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid</b>
Synonym(s)	B-[2-(1-Methylethoxy)-4-(trifluoromethyl)phenyl]boronic Acid[1]
CAS Number	1072952-21-6[1][2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BF <sub>3</sub> O <sub>3</sub> [1][2]

| InChI Key | IGJULKZGKYXWAR-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property	Value / Description	Significance for the Researcher
Molecular Weight	<b>248.01 g/mol [1][2]</b>	<b>Essential for stoichiometric calculations in reaction planning.</b>
Appearance	Typically a white to off-white solid.	A visual check for purity; deviations in color may indicate degradation or impurities.
Melting Point	Not consistently reported by suppliers; requires experimental determination.	A key indicator of purity. A sharp melting range suggests high purity.
Solubility	Generally soluble in organic solvents like methanol, THF, DMSO, and acetone.	Crucial for selecting appropriate reaction and purification solvents.

| pKa | Not experimentally determined in provided sources. The acidity is influenced by the opposing effects of the electron-withdrawing -CF<sub>3</sub> group and the electron-donating -O-iPr group.[3] | Affects its reactivity and stability, particularly in aqueous or basic conditions. |

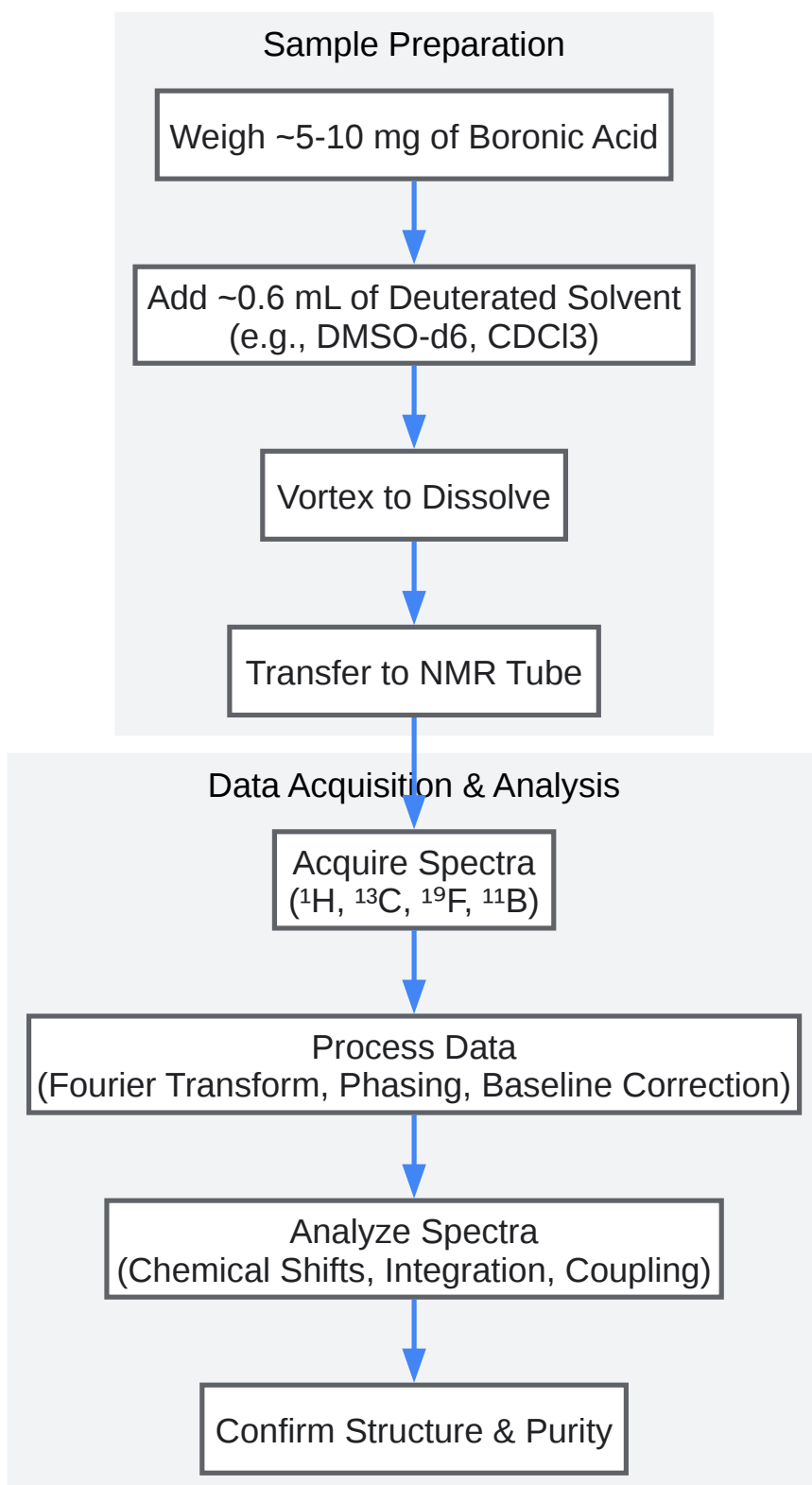
# Spectroscopic Characterization: The Molecular Fingerprint

Confirming the identity and purity of **2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** is paramount before its use in synthesis. The following spectroscopic methods provide a detailed structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule in solution.

- $^1\text{H}$  NMR: The proton spectrum provides a clear map of the hydrogen atoms. Expected signals include a doublet and septet for the isopropoxy group, distinct signals for the three aromatic protons, and a broad singlet for the boronic acid's -OH protons, which may exchange with residual water in the solvent.
- $^{13}\text{C}$  NMR: This spectrum confirms the carbon backbone. Key signals will include those for the aromatic carbons, with the carbon attached to the  $-\text{CF}_3$  group showing a characteristic quartet due to C-F coupling.
- $^{19}\text{F}$  NMR: A single, sharp signal is expected, confirming the presence and electronic environment of the trifluoromethyl group.<sup>[4]</sup> Its chemical shift provides information about the electronic nature of the aromatic ring.
- $^{11}\text{B}$  NMR: This technique is specific to the boron atom and gives a broad signal characteristic of a trigonal boronic acid. Its chemical shift can indicate whether the boronic acid exists as the free acid or has formed a boroxine anhydride.



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*Workflow for NMR analysis of the boronic acid.*

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

- $\sim 3300\text{ cm}^{-1}$  (broad): O-H stretching of the boronic acid group.
- $\sim 1350\text{ cm}^{-1}$  (strong): B-O stretching.
- $\sim 1100\text{-}1300\text{ cm}^{-1}$  (strong): C-F stretching of the trifluoromethyl group.<sup>[5]</sup>
- $\sim 3000\text{-}3100\text{ cm}^{-1}$  and  $\sim 1600\text{ cm}^{-1}$ : Aromatic C-H and C=C stretching, respectively.

## Mass Spectrometry (MS)

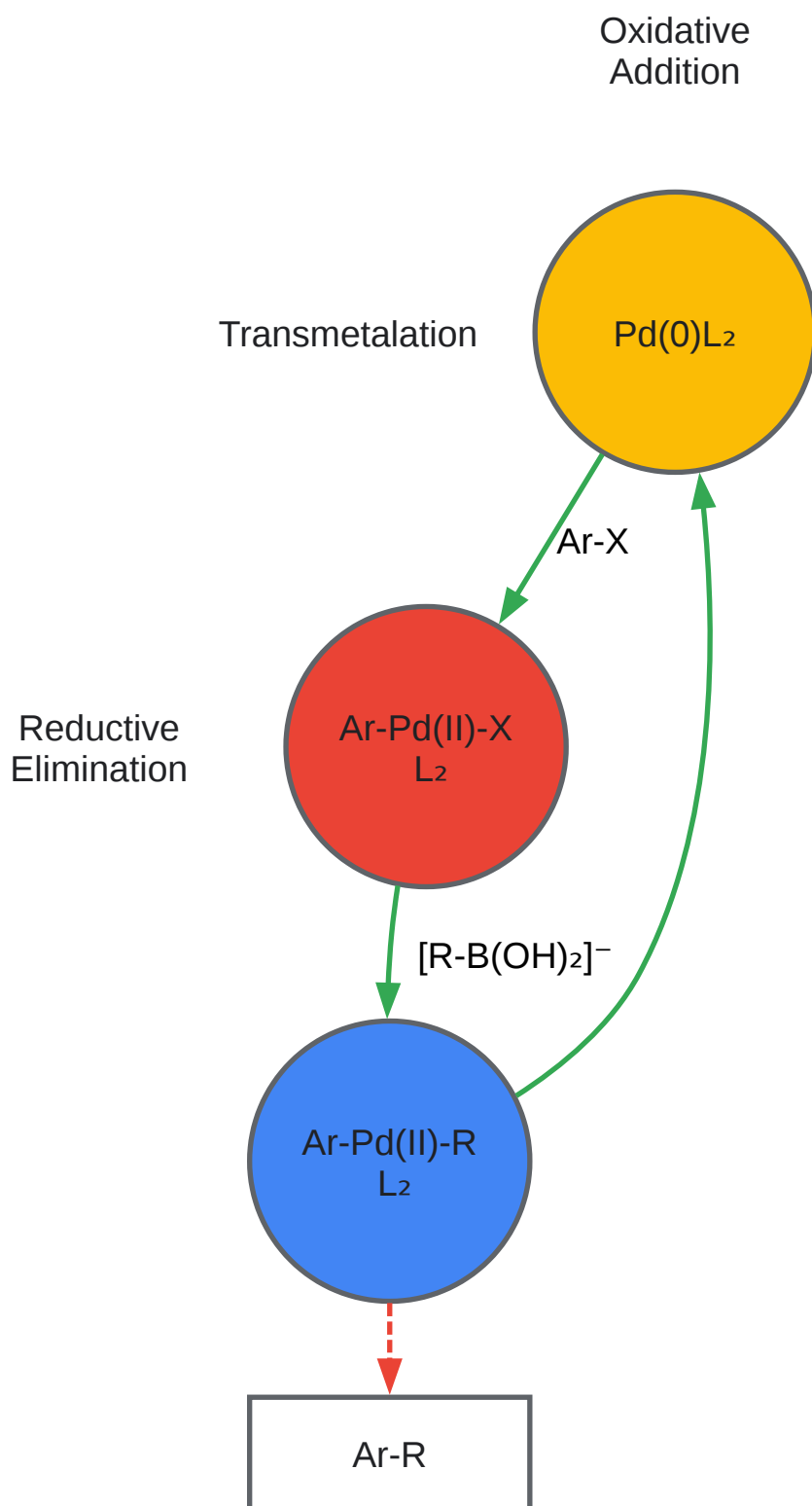
Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI-MS), the molecule may be observed as its molecular ion [M] or common adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

## Reactivity and Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.

The electronic properties of the substituents are key to its reactivity:

- Trifluoromethyl Group ( $-\text{CF}_3$ ): As a strong electron-withdrawing group, it can increase the rate of transmetalation in the catalytic cycle.
- Isopropoxy Group ( $-\text{O-iPr}$ ): This ortho-alkoxy group can influence the steric environment around the boron atom and may participate in chelation with the palladium catalyst, potentially affecting reaction kinetics and selectivity.



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*Generalized catalytic cycle for the Suzuki-Miyaura reaction.*

## General Protocol for a Suzuki-Miyaura Coupling

This protocol is a representative starting point and must be optimized for specific substrates.

- **Reaction Setup:** To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), **2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** (1.2-1.5 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2-3 eq.).
- **Solvent Addition:** Add a degassed solvent system. A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water is commonly used.
- **Reaction Execution:** Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

## Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the reagent.

Table 3: GHS Hazard and Precautionary Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning[6]
Hazard Statements	H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6]

| Precautionary Statements | P261: Avoid breathing dust.[6]P280: Wear protective gloves/eye protection/face protection.[6][7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

## Handling Recommendations

- Work in a well-ventilated fume hood.[6][7]
- Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
- Avoid dust formation and inhalation.[7][9]
- Wash hands thoroughly after handling.[6][7]

## Storage Conditions

- Store in a tightly sealed container to prevent moisture absorption, which can lead to the formation of the inactive boroxine anhydride.[6]
- Keep in a cool, dry, and well-ventilated place.[6] Some suppliers recommend refrigerated storage (2-8 °C).
- For long-term storage, keeping the material under an inert atmosphere (e.g., Argon) is recommended to maximize shelf life.

## Conclusion



**2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** is a highly functionalized and valuable reagent for synthetic chemists. Its unique substitution pattern allows for the strategic introduction of fluorine and sterically-influential groups, enabling fine-tuning of molecular properties in drug discovery and materials science. A thorough understanding of its physicochemical characteristics, coupled with careful spectroscopic verification and adherence to proper handling protocols, will empower researchers to fully leverage its synthetic potential.

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## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-ISOPROPOXY-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 1072952-21-6 [chemicalbook.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
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